molecular formula C19H22N2O2S B11561185 2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B11561185
M. Wt: 342.5 g/mol
InChI Key: LVAKNKPEHFLBQK-UHFFFAOYSA-N
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Description

2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a complex organic compound that features a unique combination of adamantane and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of adamantanone with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with sulfur and a suitable amine to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors on the cell surface .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile apart is its unique combination of adamantane and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H22N2O2S

Molecular Weight

342.5 g/mol

IUPAC Name

2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-4-methyl-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C19H22N2O2S/c1-11-2-17(23)21-18(15(11)9-20)24-10-16(22)19-6-12-3-13(7-19)5-14(4-12)8-19/h2,12-14H,3-8,10H2,1H3,(H,21,23)

InChI Key

LVAKNKPEHFLBQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=C1C#N)SCC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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